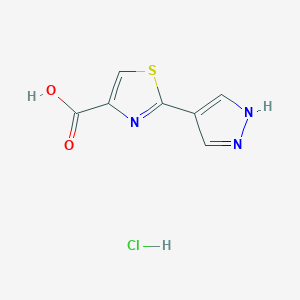

2-(1H-Pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole and thiazole are both five-membered heterocyclic compounds. Pyrazole has two adjacent nitrogen atoms in the ring, while thiazole has one nitrogen and one sulfur atom . These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

Pyrazole derivatives can be synthesized using various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Thiazolidine derivatives can be synthesized using multicomponent reactions, click reactions, nano-catalysis, and green chemistry .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques such as FTIR and 1H NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps. For example, the synthesis of some pyrazole derivatives involves an iodine-mediated electrophilic cyclization .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

A study by Cetin, Korkmaz, and Bildirici (2018) focused on the synthesis of novel oligo-pyrazole-based thin films, utilizing pyrazole derivatives for optoelectronic applications. The synthesis involved hydrolysis and subsequent reactions leading to oligo-pyrazoles, which were then used to prepare thin films with varying thickness. These films exhibited significant optical properties, making them potential candidates for use in optoelectronic devices due to their absorbance, transmittance, and optical band gap characteristics. The surface morphology of these films, as examined through Atomic Force Microscopy (AFM), showed extremely low roughness values, indicating their suitability for applications requiring smooth surface characteristics (Cetin, Korkmaz, & Bildirici, 2018).

Organic Chemistry and Compound Synthesis

Yıldırım and Kandemirli (2006) conducted experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols. The study highlighted the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides in good yields, providing insights into the reaction mechanisms through RHF/3-21G and RHF/6-31G methods. This research contributes to the understanding of pyrazole chemistry and its potential in creating novel compounds with specific functional groups (Yıldırım & Kandemirli, 2006).

Pharmaceutical Research and Antimicrobial Activity

In the realm of pharmaceutical research, pyrazole derivatives have been explored for their antimicrobial properties. El-Mariah, Hosny, and Deeb (2006) synthesized a series of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazens from a 3-carboxylic acid derivative, investigating their reactions and antimicrobial activity. This study showcased the potential of pyrazole-based compounds in developing antimicrobial agents, with specific reactions leading to compounds that displayed activity against a range of microorganisms. The research underscores the versatility of pyrazole derivatives in medicinal chemistry, particularly in the search for new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).

Wirkmechanismus

Target of Action

Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects

Biochemical Pathways

Pyrazole-bearing compounds are known to affect various biochemical pathways due to their diverse pharmacological effects .

Result of Action

Pyrazole-bearing compounds are known to have potent antileishmanial and antimalarial activities , suggesting that they may have significant effects at the molecular and cellular levels.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S.ClH/c11-7(12)5-3-13-6(10-5)4-1-8-9-2-4;/h1-3H,(H,8,9)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJHOONWTLLIBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C2=NC(=CS2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2986885.png)

![8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2986888.png)

![N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide](/img/structure/B2986891.png)

![N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide](/img/structure/B2986895.png)

![Methyl 4-(2-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2986898.png)

![Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2986904.png)